molecular formula C12H20N2 B12119697 N3-benzyl-1,N3-dimethyl-propanediyldiamine

N3-benzyl-1,N3-dimethyl-propanediyldiamine

Cat. No.: B12119697
M. Wt: 192.30 g/mol
InChI Key: FNLTZOAXHYFOBJ-UHFFFAOYSA-N
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Description

N3-benzyl-1,N3-dimethyl-propanediyldiamine is an organic compound with the molecular formula C12H20N2 It is a diamine derivative, characterized by the presence of a benzyl group and two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-benzyl-1,N3-dimethyl-propanediyldiamine typically involves the reaction of benzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N3-benzyl-1,N3-dimethyl-propanediyldiamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives with various functional groups.

Scientific Research Applications

N3-benzyl-1,N3-dimethyl-propanediyldiamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N3-benzyl-1,N3-dimethyl-propanediyldiamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N1,N3-dimethyl-1,3-propanediamine
  • N1-benzyl-N3,N3-dimethyl-1,3-propanediamine hydrochloride
  • N1-dodecyl-N3-[3-(dodecylamino)propyl]-1,3-propanediamine

Uniqueness

N3-benzyl-1,N3-dimethyl-propanediyldiamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N-benzyl-1-N-methylbutane-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-11(13)8-9-14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3

InChI Key

FNLTZOAXHYFOBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)CC1=CC=CC=C1)N

Origin of Product

United States

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